2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride
Description
2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a pyrrolidine carbonyl amino substituent at the 4-position and a chlorine atom at the 2-position. The sulfonyl chloride group (-SO₂Cl) is highly reactive, making this compound a valuable intermediate in organic synthesis, particularly for constructing sulfonamide linkages in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
2-chloro-4-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3S/c12-9-7-8(3-4-10(9)19(13,17)18)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPJEHHCNCVBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride typically involves multiple steps. One common route starts with the chlorination of 4-aminobenzenesulfonyl chloride to introduce the chloro group. This is followed by the acylation of the amino group with pyrrolidine-1-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Sulfonyl Chloride Reactivity
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and participates in nucleophilic substitution reactions. Key transformations include:
Sulfonamide Formation
Reaction with primary or secondary amines yields sulfonamides, a common derivatization strategy:
-
Example : Reaction with pyrrolidine derivatives (as in ) could produce bis-pyrrolidine sulfonamides.
-
Kinetic Data : Analogous compounds (e.g., 7a–7h , 8a–8t in ) show substituent-dependent reactivity, with electron-withdrawing groups (e.g., -CN, -CF₃) enhancing electrophilicity.
| Entry | R₁ | R₂ | Yield (%) | Ref. |
|---|---|---|---|---|
| 1 | p-Cl | N-pyrrolidinyl | 40–75 | |
| 2 | p-CN | N(CH₃)₂ | 46–97 |
Hydrolysis to Sulfonic Acid
Controlled hydrolysis in aqueous media generates the corresponding sulfonic acid:
-
Conditions : Proceeds under mild acidic or basic conditions (e.g., NaHCO₃ in H₂O/THF).
Aryl Chloride Reactivity
The 2-chloro substituent on the benzene ring may undergo substitution under specific conditions:
Nucleophilic Aromatic Substitution (NAS)
Electron-withdrawing groups (e.g., -SO₂Cl, -CONHR) activate the ring for NAS. For example:
-
Nucleophiles : Amines, alkoxides, or thiols under catalytic Cu or Pd conditions.
-
Challenges : Steric hindrance from the bulky pyrrolidine carboxamide group may limit reactivity at the 2-position.
Pyrrolidine Carboxamide Reactivity
The urea-like carboxamide linkage (-NH-C(O)-pyrrolidine) exhibits limited reactivity but can undergo:
Hydrolysis
Under strongly acidic or basic conditions, the amide bond may cleave to form an amine and carboxylic acid derivative:
-
Conditions : Requires prolonged heating with HCl or NaOH.
Radical Reactions
The compound’s halogenated aryl structure may participate in radical-mediated processes, as seen in decarboxylative halogenation studies :
-
Example : Barton-type decarboxylation (via acyloxy radicals) could theoretically generate aryl radicals, though direct evidence for this compound is lacking.
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block for the synthesis of various bioactive compounds.
Case Studies :
- A study published in the Journal of Medicinal Chemistry highlighted its use in synthesizing inhibitors for specific enzymes related to cancer and inflammatory diseases. The compound serves as a versatile intermediate that can be modified to enhance biological activity and selectivity.
Organic Synthesis
This compound is utilized as a sulfonyl chloride reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. The electrophilic nature of the sulfonyl chloride group makes it an excellent candidate for nucleophilic substitution reactions.
Applications :
- It is employed in the synthesis of various pharmaceuticals where sulfonamide functionality is crucial for biological activity. For instance, modifications of this compound have led to the development of novel antibacterial agents.
Material Science
In material science, this compound is explored for its potential applications in polymer chemistry. Its ability to introduce functional groups into polymers can lead to materials with enhanced properties.
Research Findings :
- Researchers have investigated its use in creating functionalized polymers that exhibit improved thermal stability and mechanical properties. These materials could be beneficial in various industrial applications, including coatings and composites.
Summary Table of Applications
| Field | Application | Reference/Case Study |
|---|---|---|
| Medicinal Chemistry | Synthesis of enzyme inhibitors | Journal of Medicinal Chemistry |
| Organic Synthesis | Formation of sulfonamide derivatives | Various synthetic pathways documented in chemical literature |
| Material Science | Development of functionalized polymers | Studies on polymer chemistry applications |
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity, applications, and environmental behavior can be contextualized by comparing it to analogs with shared functional groups or structural motifs. Below is a detailed analysis:
Functional Group Reactivity
- Sulfonyl Chloride vs. Amides/Triazines: The sulfonyl chloride group in the target compound is far more reactive than the amide or triazine groups found in herbicides like atrazine ([2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine]) . Sulfonyl chlorides readily undergo nucleophilic substitution to form sulfonamides, sulfonic esters, or thiols, whereas atrazine’s triazine ring participates in hydrogen bonding to inhibit photosynthesis in plants. Compared to etaconazole ([1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole]), a triazole fungicide , the target compound’s sulfonyl chloride group offers distinct synthetic utility but lacks inherent antifungal activity.
Structural Analogues in Agrochemicals
- Cyclanilide ([1-(((2,4-dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid]): Cyclanilide, a plant growth regulator, shares a dichlorophenyl backbone but incorporates a cyclopropane carboxylic acid group instead of a sulfonyl chloride . This difference reduces its reactivity but enhances stability in agricultural formulations.
- Acetochlor ([2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide]) :
Physicochemical and Environmental Properties
- Solubility and Stability :
- The pyrrolidine group in the target compound likely increases its solubility in polar organic solvents compared to cyclanilide’s cyclopropane ring. However, sulfonyl chlorides are prone to hydrolysis, necessitating anhydrous conditions during synthesis .
Biological Activity
2-Chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride, with the CAS number 680617-79-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C11H12Cl2N2O3S
- Molecular Weight : 323.19 g/mol
- Structure : The compound features a chlorinated benzene ring, a pyrrolidine moiety, and a sulfonyl chloride functional group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including compounds similar to this compound. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the inhibition of bacterial folate synthesis.
Anticancer Properties
Research indicates that certain sulfonamide derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) . The presence of the pyrrolidine group may enhance the compound's interaction with biological targets involved in cancer progression.
Enzyme Inhibition
The compound's sulfonyl chloride group is known to react with nucleophiles, potentially inhibiting various enzymes. For instance, studies on related compounds have shown that they can inhibit ATPase activity in kinesin, a motor protein essential for cellular transport processes . This inhibition could have implications for diseases characterized by dysregulated cellular transport.
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated various sulfonamide derivatives for their antibacterial properties. The results indicated that specific modifications to the sulfonamide structure significantly increased activity against resistant strains of bacteria .
- Case Study on Cancer Cell Lines : Research conducted on a series of pyrrolidine-containing compounds demonstrated that modifications at the benzenesulfonyl position led to enhanced cytotoxicity against breast cancer cell lines .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-amino-benzenesulfonyl chloride and pyrrolidine-1-carboxylic acid.
- Reaction Conditions : The reaction is usually carried out under acidic conditions to promote the formation of the amide bond.
- Purification : The product is purified using recrystallization or chromatography techniques.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves sulfonylation and amidation steps. A feasible route includes:
Sulfonylation: Reacting 2-chloro-4-nitrobenzenesulfonyl chloride with pyrrolidine-1-carboxamide under basic conditions (e.g., pyridine) to introduce the amide group.
Reduction: Reducing the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl.
Critical parameters include temperature control (60–80°C for sulfonylation ), solvent choice (DMF or dichloromethane ), and stoichiometric ratios. Yields vary from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield by 20% |
| Solvent | DMF | ↑ Reactivity |
| Catalyst | Pyridine (1.5 eq) | Prevents HCl |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of:
- HPLC-MS: To confirm molecular weight (expected [M+H]⁺ = 363.8) and detect impurities .
- ¹H/¹³C NMR: Key signals include δ 8.2 ppm (s, 1H, sulfonyl aromatic proton), δ 3.4–3.6 ppm (m, 4H, pyrrolidine CH₂), and δ 1.8 ppm (m, 4H, pyrrolidine CH₂) .
- FT-IR: Peaks at 1730 cm⁻¹ (C=O stretch) and 1370 cm⁻¹ (S=O asymmetric stretch) .
Discrepancies in melting points (predicted 120–125°C vs. observed 115–118°C) may indicate residual solvents; recrystallize from ethanol/water .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in cross-coupling reactions?
- Methodological Answer: The sulfonyl chloride acts as an electrophilic partner in Suzuki-Miyaura couplings. DFT studies suggest the chloride leaving group forms a transient sulfonate intermediate, which coordinates with palladium catalysts (e.g., Pd(PPh₃)₄) . Side reactions (e.g., hydrolysis to sulfonic acid) occur at pH > 7, requiring anhydrous conditions .
Table 2: Reactivity in Cross-Coupling Reactions
| Substrate | Catalyst | Conversion (%) | Byproduct |
|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | 85 | <5% sulfonic acid |
| Heteroaryl bromide | PdCl₂(dppf) | 72 | 12% dimer |
Q. How do computational models predict the compound’s bioactivity, and what are the limitations?
- Methodological Answer: Molecular docking (AutoDock Vina) predicts affinity for kinase targets (e.g., EGFR, IC₅₀ ≈ 2.1 µM) due to hydrogen bonding between the sulfonyl group and Lys721. However, false positives arise from neglecting solvent effects . MD simulations (AMBER) show the pyrrolidine ring adopts a chair conformation in hydrophobic pockets, but entropy penalties reduce binding accuracy .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer: Discrepancies in ¹H NMR (e.g., aromatic proton shifts ±0.3 ppm) may stem from solvent polarity (CDCl₃ vs. DMSO-d₆) or paramagnetic impurities. Use DOSY NMR to confirm aggregation states . For mass spectrometry, high-resolution ESI-MS (HRMS) with isotopic pattern analysis distinguishes between isobaric impurities (e.g., Cl vs. CH³⁷Cl) .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
Q. How can researchers optimize solvent systems for large-scale purification?
- Methodological Answer: Ternary solvent systems (e.g., hexane/ethyl acetate/methanol) improve crystallization efficiency. For >10 g batches, use flash chromatography with silica gel (40–63 µm) and gradient elution (0→5% MeOH in DCM). Monitor by TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies, and how can this be addressed?
- Methodological Answer: Variations (e.g., 115–125°C) arise from polymorphism or hydration. Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms . For hygroscopic samples, dry under vacuum (40°C, 24 h) and store with desiccants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
